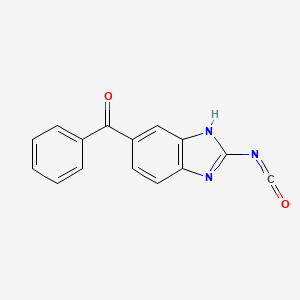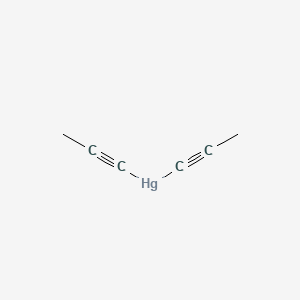
Mercury, bis(propyn-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(propyn-1-yl)- is an organomercury compound with the molecular formula C₆H₆Hg This compound is characterized by the presence of two propyn-1-yl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(propyn-1-yl)- typically involves the reaction of mercury(II) salts with propyn-1-yl derivatives. One common method is the reaction of mercury(II) chloride with propyn-1-yl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Mercury, bis(propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, bis(propyn-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding propyn-1-yl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and propyn-1-yl groups.
Substitution: The propyn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted propyn-1-yl derivatives.
Applications De Recherche Scientifique
Mercury, bis(propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Mercury, bis(propyn-1-yl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form stable complexes with sulfur-containing biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the propyn-1-yl groups can participate in further chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): An organic compound with a similar propyn-1-yl group but without the mercury atom.
Mercury(II) chloride: A simple mercury compound used in various chemical reactions.
Uniqueness
Mercury, bis(propyn-1-yl)- is unique due to the presence of both mercury and propyn-1-yl groups in its structure This combination imparts distinct chemical properties, such as the ability to form stable carbon-mercury bonds and participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
64705-15-3 |
|---|---|
Formule moléculaire |
C6H6Hg |
Poids moléculaire |
278.70 g/mol |
Nom IUPAC |
bis(prop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3; |
Clé InChI |
YMKPVYQPHJREIC-UHFFFAOYSA-N |
SMILES canonique |
CC#C[Hg]C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


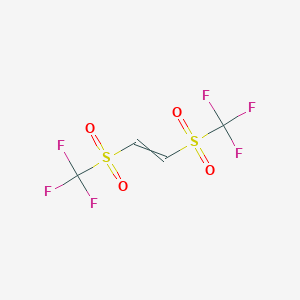
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
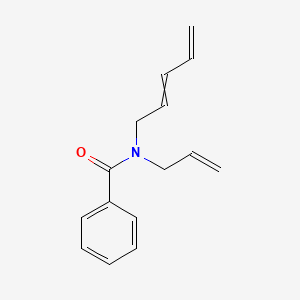
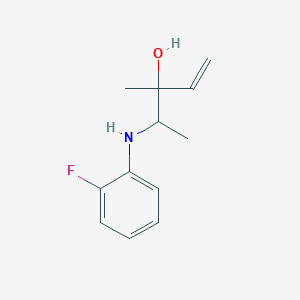
oxophosphanium](/img/structure/B14480820.png)

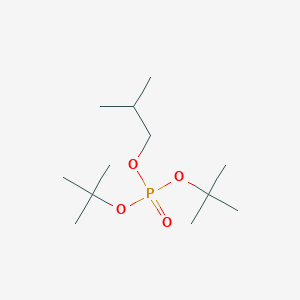
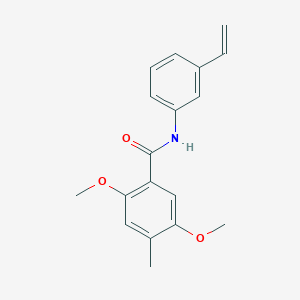
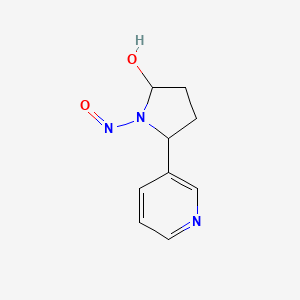
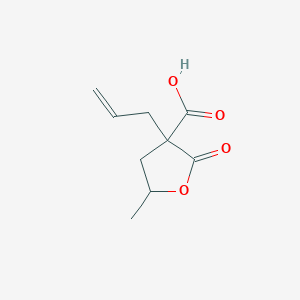
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)


